molecular formula C23H19FN2O2 B11624166 N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide

Cat. No.: B11624166
M. Wt: 374.4 g/mol
InChI Key: CRIIGNWSBWNWDG-UHFFFAOYSA-N
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Description

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a methylphenyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide typically involves multiple steps. One common method starts with the preparation of 5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline. This intermediate is then reacted with 2-fluorobenzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield amines or alcohols .

Scientific Research Applications

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives and fluorobenzamides. Examples include:

Uniqueness

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H19FN2O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide

InChI

InChI=1S/C23H19FN2O2/c1-13-10-15(3)21-20(11-13)26-23(28-21)16-9-8-14(2)19(12-16)25-22(27)17-6-4-5-7-18(17)24/h4-12H,1-3H3,(H,25,27)

InChI Key

CRIIGNWSBWNWDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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